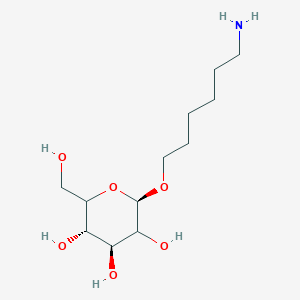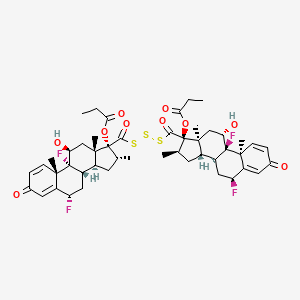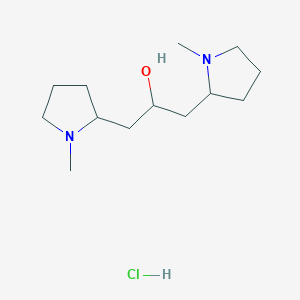
2-Propenoic acid, 3-cyclopropyl-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Propenoic acid, 3-cyclopropyl-, ethyl ester” is a chemical compound with the molecular formula C8H12O2 and a molecular weight of 140.182 g/mol . It is an ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids .
Chemical Reactions Analysis
Esters, including “2-Propenoic acid, 3-cyclopropyl-, ethyl ester”, can undergo a variety of chemical reactions. One common reaction is hydrolysis, where the ester reacts with water to form an alcohol and a carboxylic acid . The specifics of the reactions that this particular ester can undergo are not available in the current resources.Scientific Research Applications
Synthesis of Coumarin Derivatives
The compound is used in the synthesis of coumarin derivatives . The condensation of ethyl cyanoacetate and salicylaldehyde can afford either coumarin-3-carboxylate ester or 3-cyancoumarin as the final product . These coumarin derivatives have gained significant attention in the fields of synthetic, organic, and pharmaceutical chemistry due to their versatile applications .
Cyclization Mechanisms
Ethyl 3-cyclopropylprop-2-enoate is used in studies to understand different cyclization mechanisms . Comparative experiments and density functional theory (DFT) calculations have been investigated to pursue a deeper understanding of the critical factor in this reaction .
Green Chemistry
The compound is used in the development of mild and green procedures for the synthesis of coumarin derivatives . An efficient and facile approach was developed for the preparation of coumarin-3-carboxylate ester as a major product from the reaction of ethyl cyanoacetate with salicylaldehyde .
Catalyst Research
The product distribution of the reaction correlates well with the acid–base properties of the catalyst and the ability of the catalyst for forming complex by hydrogen bonds . This makes ethyl 3-cyclopropylprop-2-enoate a useful compound in catalyst research .
Industrial Applications
While not directly related to ethyl 3-cyclopropylprop-2-enoate, it’s worth noting that ethers of ethylene glycol, which are similar in structure, are used as solvents and plasticizers in industrial applications .
Pharmaceutical Applications
Coumarin derivatives, which can be synthesized using ethyl 3-cyclopropylprop-2-enoate, have applications in pharmaceutical chemistry . They are used in the development of drug candidates .
Safety And Hazards
properties
IUPAC Name |
ethyl 3-cyclopropylprop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-2-10-8(9)6-5-7-3-4-7/h5-7H,2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXBCPBSHJYHXQV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1CC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propenoic acid, 3-cyclopropyl-, ethyl ester | |
CAS RN |
5808-99-1 |
Source


|
| Record name | 5808-99-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






